1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride
Description
1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride (CAS 300577-09-7) is an aromatic amine derivative characterized by a phenyl group attached to a benzene ring via an ethoxy linker, with a terminal amine group protonated as a hydrochloride salt. Its molecular formula is C₁₄H₁₆ClNO, and it is commonly used in pharmaceutical research and organic synthesis due to its versatile reactivity and solubility profile . The compound is commercially available at ≥95% purity and has been employed as a precursor in ligand design and heterocyclic chemistry .
Properties
IUPAC Name |
2-(2-phenylphenoxy)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c15-10-11-16-14-9-5-4-8-13(14)12-6-2-1-3-7-12;/h1-9H,10-11,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRNJNJGVUCSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride typically involves the reaction of 2-phenylethanol with ethylene oxide to form 2-phenylethoxyethanol. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 1-(2-aminoethoxy)-2-phenylbenzene. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and distillation are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethoxy group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The phenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Functional and Application Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The parent compound’s phenyl group (electron-donating) facilitates electrophilic substitution, making it suitable for coupling reactions . In contrast, the trifluoromethyl analog (electron-withdrawing) resists oxidation, favoring applications in stable drug intermediates .
- The fluorinated derivative () exhibits improved bioavailability due to fluorine’s electronegativity and small atomic radius .
- Solubility and Lipophilicity: The dimethylphenoxy analog () shows increased lipophilicity (logP ~2.1), making it suitable for blood-brain barrier penetration in CNS drug development . The hydroxyethylamino derivative () is highly water-soluble, ideal for cosmetic formulations requiring aqueous compatibility .
Biological Activity :
Key Research Findings
- Pharmaceutical Applications : The parent compound’s amine group enables conjugation with carboxylic acids, forming amide bonds critical for peptide mimetics .
- Cosmetic Use: The hydroxyethylamino analog () is safe up to 1.5% in oxidative hair dyes but may cause sensitization at higher concentrations .
- Thermodynamic Stability : Fluorinated and trifluoromethyl analogs exhibit higher thermal stability (Tₚ > 200°C) compared to the parent compound (Tₚ ~180°C) .
Biological Activity
1-(2-Aminoethoxy)-2-phenylbenzene hydrochloride, also known as a derivative of phenylbenzene, exhibits notable biological activities, particularly in the context of cancer therapy and receptor inhibition. This article synthesizes findings from diverse studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C14H16ClNO
- Molecular Weight : 251.74 g/mol
- CAS Number : 2876913
Target and Mode of Action
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) . Its mode of action involves acting as an inhibitor of EGFR , leading to downstream effects on several critical signaling pathways:
- PI3K/Akt Pathway
- RAS/RAF/MEK/ERK Pathway
- JAK/STAT Pathway
These pathways are crucial for regulating cell proliferation, survival, and apoptosis.
Biological Effects
The compound has been shown to exert various cellular effects:
- Inhibition of Cell Proliferation : Studies indicate that it effectively reduces the proliferation rates of cancer cells by interfering with the signaling pathways mentioned above.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells, contributing to its potential as an anti-cancer agent.
In Vitro Studies
A series of in vitro experiments have demonstrated the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| A431 (EGFR-positive) | 10 | 50% reduction in cell viability after 24 hours | |
| MCF-7 (breast cancer) | 5 | Induction of apoptosis confirmed by Annexin V staining |
These studies illustrate the compound's effectiveness in reducing cell viability and inducing apoptosis in various cancer cell lines.
In Vivo Studies
In vivo studies conducted on animal models have further supported these findings:
- Dosage Effects : At low doses, the compound enhances enzyme activity related to oxidative stress responses, while high doses lead to toxicity and cellular damage.
- Metabolic Pathways : The compound interacts with cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds .
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential:
- Absorption : The compound demonstrates good bioavailability when administered orally.
- Distribution : It shows a tendency to localize in specific tissues, including the liver and lungs.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, influencing its efficacy and potential drug interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
